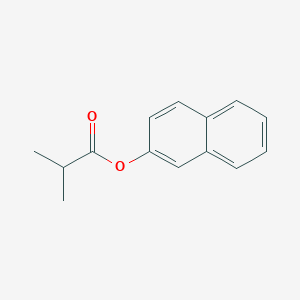

Naphthalen-2-yl 2-methylpropanoate

Descripción

Naphthalen-2-yl 2-methylpropanoate is an ester derivative where 2-methylpropanoic acid (isobutyric acid) is esterified with naphthalen-2-ol. Structurally, it features a naphthalene ring system substituted at the 2-position with an ester group, which confers distinct physicochemical properties compared to carboxylic acid or amide analogs.

Propiedades

Número CAS |

33617-65-1 |

|---|---|

Fórmula molecular |

C14H14O2 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

naphthalen-2-yl 2-methylpropanoate |

InChI |

InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |

Clave InChI |

RVFNBABJYWYXFR-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

SMILES canónico |

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl 2-(Naphthalen-2-yl)propanoate

This compound (CAS 57421-64-4) shares the naphthalen-2-yl backbone but differs in the ester group, where a methyl group replaces the 2-methylpropanoate moiety. Its molecular formula (C₁₄H₁₄O₂) and weight (214.26 g/mol) are slightly lower than those of Naphthalen-2-yl 2-methylpropanoate (estimated molecular formula: C₁₇H₁₈O₂; molecular weight: ~254.3 g/mol). This methyl ester is described as a lab reagent, though its production is discontinued .

Naproxen [(+)-2-(6-Methoxy-2-naphthyl)propionic Acid]

Naproxen (C₁₄H₁₄O₃; 230.26 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group instead of an ester. The 6-methoxy substitution on the naphthalene ring enhances its biological activity. Its water solubility is low (15.9 mg/L at 25°C), typical of hydrophobic NSAIDs .

Morpholine Derivative of Naproxen

The title compound in replaces Naproxen’s carboxylic acid with a morpholine-substituted ketone (C₁₈H₂₀O₃N).

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

This amide derivative of Naproxen (C₂₇H₂₅NO₂; ~395.5 g/mol) replaces the acid with a diphenylethylamide group, increasing molecular weight and lipophilicity. Such derivatives are often explored for prolonged drug release or targeted delivery .

Physicochemical Properties

Table 1: Comparative Properties of Naphthalen-2-yl 2-Methylpropanoate and Analogs

*Estimated based on structural similarity to methyl ester analogs.

Key Observations:

- Functional Group Impact: Esterification (vs. carboxylic acid or amide) typically increases lipophilicity, enhancing cell membrane permeability but reducing water solubility.

- Substituent Effects : Methoxy groups (e.g., in Naproxen) improve pharmacological activity by modulating electron density and steric effects on the naphthalene ring .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.